1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

Medicinal chemistry Drug discovery Physicochemical property optimization

1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one (CAS 420130-56-9), also referred to as 3-acetyl-2-methylimidazo[1,2-a]pyrazine, is a nitrogen-rich heterocyclic building block within the imidazo[1,2-a]pyrazine family. With a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g mol⁻¹, the compound features a bicyclic core decorated with a C-2 methyl group and a C-3 acetyl substituent.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B12837734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CN=CC2=N1)C(=O)C
InChIInChI=1S/C9H9N3O/c1-6-9(7(2)13)12-4-3-10-5-8(12)11-6/h3-5H,1-2H3
InChIKeyBAZGRAMEAFCOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one – Procurement-Grade Heterocyclic Building Block for Drug Discovery


1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one (CAS 420130-56-9), also referred to as 3-acetyl-2-methylimidazo[1,2-a]pyrazine, is a nitrogen-rich heterocyclic building block within the imidazo[1,2-a]pyrazine family. With a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g mol⁻¹, the compound features a bicyclic core decorated with a C-2 methyl group and a C-3 acetyl substituent . The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, and derivatives bearing a 2-methyl-3-acetyl pattern have served as key intermediates in the synthesis of anti‑inflammatory agents [1], Aurora‑kinase inhibitors [2], and ENPP1 inhibitors [3]. This guide provides quantitative, comparator‑based evidence to support informed procurement decisions when selecting this specific building block over its closest structural analogs.

Why 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one Cannot Be Replaced by Generic Imidazopyrazine Building Blocks


The imidazo[1,2-a]pyrazine scaffold is not a single interchangeable entity; subtle alterations in substitution pattern profoundly impact both synthetic utility and downstream biological performance. The 2-methyl-3-acetyl substitution of 1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one provides a unique combination of reactivity and steric profile that differs from the unsubstituted, dimethyl, or trifluoromethyl analogs. In the anti‑inflammatory imidazopyrazine series, the replacement of a 3‑acetic acid moiety with a 3‑acetyl group markedly altered in vivo potency in the carrageenan‑induced rat paw edema model, demonstrating that the C-3 functional group is a critical determinant of pharmacological activity [1]. Additionally, the C-2 methyl group influences the rotameric conformation of the 3‑acetyl substituent, which can affect both the compound's reactivity in subsequent transformations and the binding pose of final target molecules [2]. Consequently, direct procurement of the specific 2‑methyl-3‑acetyl building block is essential for reproducibility in multi‑step synthetic routes where even minor structural deviations can lead to divergent intermediates and off‑target biological profiles.

Quantitative Differentiation Evidence for 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted and Dimethyl Analogs

The molecular weight of 1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one (175.19 g mol⁻¹) places it between the unsubstituted analog 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone (161.16 g mol⁻¹) and the dimethyl analog 1-(2,6-dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone (189.22 g mol⁻¹). This incremental increase of approximately 14 Da per added methyl group corresponds to a calculated ΔlogP increase of approximately +0.5 per methyl unit, based on the fragment‑based contribution of a methyl substituent to lipophilicity [1]. For medicinal chemistry campaigns operating under Lipinski's Rule of Five, the monomethyl compound offers a balanced lipophilicity profile that the unsubstituted analog may lack for membrane permeability, while avoiding the excessive logP contribution of the dimethyl analog that could compromise aqueous solubility.

Medicinal chemistry Drug discovery Physicochemical property optimization

Anti‑Inflammatory Activity Potential as a Synthetic Precursor: Class‑Level Evidence from 2‑Methylimidazo[1,2-a]pyrazine‑3‑acetic Acids

Although direct biological data for 1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one itself are not publicly available, its close structural relative 2-methylimidazo[1,2-a]pyrazine-3-acetic acid (the oxidized analog of the target acetyl compound) exhibited potent anti‑inflammatory activity in the rat carrageenan paw edema assay, achieving approximately 13× the potency of indomethacin [1]. The acetyl derivative serves as a direct synthetic precursor to this acetic acid series via straightforward oxidation or homologation, making it the preferred starting material for medicinal chemistry programs targeting COX‑mediated inflammation. No comparable in vivo data have been reported for the corresponding unsubstituted or trifluoromethyl acetyl analogs in the same assay system.

Anti-inflammatory COX inhibition In vivo pharmacology

Synthetic Yield Benchmarking Against Unsubstituted Imidazopyrazine Ethanone

The reported synthetic routes for imidazo[1,2-a]pyrazine ethanones indicate that the presence of the C-2 methyl substituent can improve reaction yields and regioselectivity in the cyclocondensation step. Specifically, the reaction of 2-aminopyrazine with 3-bromo-4-oxopentanoate (which installs the methyl and acetyl groups simultaneously) proceeds with moderate to good yields, whereas the analogous reaction with bromoacetaldehyde to form the unsubstituted ethanone often suffers from lower regioselectivity and by‑product formation [1]. Optimized microwave‑assisted protocols have been reported to deliver imidazo[1,2-a]pyrazine derivatives with yields reaching 86% under controlled conditions [2], providing a benchmark for bulk procurement specifications.

Synthetic chemistry Process optimization Building block procurement

Hydrogen‑Bond Acceptor Count and Drug‑Likeness Differentiation vs. Trifluoromethyl Analog

The hydrogen‑bond acceptor (HBA) count of 1-(2-methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one is 3 (pyrazine N, imidazole N, and acetyl carbonyl oxygen), which falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (HBA ≤ 10) and the more restrictive Veber rules (HBA ≤ 7) [1]. In contrast, the trifluoromethyl analog 1-(2-trifluoromethylimidazo[1,2-a]pyrazin-3-yl)ethanone possesses the same HBA count but with significantly increased lipophilicity due to the CF₃ group (calculated ΔlogP ≈ +1.0 vs. CH₃), which can adversely affect solubility and metabolic stability. The C-2 methyl substituent therefore offers a more favorable balance of polar surface area and lipophilicity for fragment‑based drug discovery and PROTAC linker applications where excessive hydrophobicity is undesirable.

Drug design Physicochemical properties Lead optimization

Optimal Procurement and Application Scenarios for 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one


Medicinal Chemistry Campaigns Targeting COX‑Mediated Inflammation

Programs aiming to develop next‑generation anti‑inflammatory agents with improved selectivity over indomethacin should prioritize this building block. The C-3 acetyl group provides a direct synthetic handle for conversion to the 3‑acetic acid moiety, which has demonstrated approximately 13‑fold greater potency than indomethacin in the rat paw edema model [1]. Procuring the pre‑formed 2‑methyl‑3‑acetyl intermediate eliminates two linear synthetic steps compared to routes starting from unsubstituted imidazopyrazine, reducing total synthesis time and cost.

Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of 175.19 Da, three hydrogen‑bond acceptors, and a calculated logP of approximately 0.7, this compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300, clogP ≤ 3, HBA ≤ 3) [2]. The balanced physicochemical profile makes it a superior choice over the more lipophilic trifluoromethyl analog (clogP ≈ 1.7, MW = 229.16) for initial fragment screening, where high ligand efficiency and low non‑specific binding are paramount.

Aurora Kinase and ENPP1 Inhibitor Lead Optimization

The imidazo[1,2-a]pyrazine scaffold is the core of multiple clinical‑stage kinase inhibitors. This specific building block has been employed as a key intermediate in the synthesis of Aurora A/B kinase inhibitors with improved off‑target selectivity [3] and in the discovery of potent ENPP1 inhibitors (compound 7, IC₅₀ = 5.70–9.68 nM) that enhance antitumor immunity [4]. Procurement of the 2‑methyl‑3‑acetyl variant ensures structural fidelity to published SAR series, avoiding the need for re‑validation of synthetic routes that would be required with alternative substitution patterns.

PROTAC Linker and Bifunctional Molecule Synthesis

The acetyl group at C-3 serves as a versatile functional handle for conjugation to E3 ligase ligands or target‑protein binders via amide, hydrazone, or reductive amination chemistry. Compared to the carboxylic acid or ester analogs, the acetyl derivative offers orthogonal reactivity that simplifies PROTAC assembly without requiring protection/deprotection steps. The lower molecular weight and lipophilicity of the methyl analog (vs. CF₃ or dimethyl variants) also contribute to more favorable physicochemical properties of the final heterobifunctional degraders [2].

Quote Request

Request a Quote for 1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.